molecular formula C14H29NO3 B093758 N,N-Bis(2-hydroxyethyl)decanamide CAS No. 136-26-5

N,N-Bis(2-hydroxyethyl)decanamide

Cat. No.: B093758
CAS No.: 136-26-5
M. Wt: 259.38 g/mol
InChI Key: BPXGKRUSMCVZAF-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)decanamide: is a chemical compound with the molecular formula C14H29NO3 and a molecular weight of 259.39 g/mol . It is also known by other names such as Capramide DEA, Capric diethanolamide, and Monamid 150-CW . This compound is characterized by its amide functional group and two hydroxyethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)decanamide can be synthesized through the amidation of decanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc oxide (ZnO), at elevated temperatures (around 90°C) for a specific duration . This process can be carried out in a solvent-free environment to enhance the efficiency and yield of the reaction .

Industrial Production Methods: Industrial production of this compound often involves the use of fatty acid methyl esters derived from natural triglycerides, such as soybean oil or animal fat. These esters are reacted with diethanolamine in the presence of a catalyst to produce the desired amide . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)decanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C14H29NO3
  • Molecular Weight: 259.385 g/mol
  • CAS Number: 136-26-5

The structure of N,N-Bis(2-hydroxyethyl)decanamide features a decanamide backbone with two hydroxyethyl groups, enhancing its solubility and surfactant properties.

Industrial Applications

2.1 Surfactant in Cleaning Products

This compound acts as a surfactant in various cleaning formulations. It reduces surface tension, allowing for better spreading and wetting properties in products like detergents and cleaners. Its effectiveness as a surfactant is attributed to its amphiphilic nature, which enables it to interact with both water and oils.

2.2 Emulsifying Agent

In cosmetic formulations, this compound serves as an emulsifier, stabilizing mixtures of oil and water. It is commonly found in products such as shampoos, conditioners, lotions, and creams. The emulsifying properties help maintain the consistency and texture of these products, preventing separation of ingredients.

Environmental Applications

3.1 Wastewater Treatment

This compound has been utilized in wastewater treatment processes due to its surfactant properties. It aids in the removal of contaminants from water by enhancing the solubilization of hydrophobic substances, thereby improving the efficiency of treatment systems .

3.2 Biodegradability Studies

Research indicates that this compound is biodegradable under aerobic conditions, making it an environmentally friendly option compared to other synthetic surfactants . This characteristic is crucial for applications aimed at reducing environmental impact.

Case Studies

5.1 Personal Care Products

A study conducted on the formulation of hair care products demonstrated that incorporating this compound improved the conditioning properties significantly compared to formulations without this compound. The product exhibited enhanced moisture retention and reduced frizz in hair strands.

5.2 Industrial Cleaning Agents

In industrial settings, case studies have shown that cleaning agents containing this compound effectively remove grease and grime from machinery surfaces while being less harmful to the environment than traditional solvents .

Summary Table of Applications

Application AreaSpecific UseBenefits
Personal CareShampoos, conditionersEmulsification, conditioning
Industrial CleaningDegreasers, surface cleanersEffective dirt removal
Wastewater TreatmentSurfactant for contaminant removalEnhances solubilization
Food Contact MaterialsSafety evaluated for consumer useNo safety concerns within migration limits

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)decanamide involves its ability to interact with various molecular targets and pathways. The hydroxyethyl groups enhance its solubility in water, making it an effective surfactant. It can form micelles, which encapsulate hydrophobic molecules, aiding in their solubilization and stabilization . Additionally, the amide group can form hydrogen bonds with other molecules, contributing to its stabilizing effects.

Comparison with Similar Compounds

Uniqueness: N,N-Bis(2-hydroxyethyl)decanamide is unique due to its specific carbon chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various formulations.

Biological Activity

N,N-Bis(2-hydroxyethyl)decanamide, also known as Capramide DEA, is a synthetic compound with diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Profile

  • Chemical Formula: C₁₄H₂₉NO₃
  • Molecular Weight: 259.385 g/mol
  • CAS Registry Number: 136-26-5
  • IUPAC Name: this compound

This compound exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Activity : Research indicates that compounds with similar structures demonstrate significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders and cancer .
  • Antimicrobial Properties : Studies on related amides suggest potential antimicrobial effects. These compounds can disrupt microbial membranes, leading to cell death, which is particularly beneficial in treating infections .
  • Anti-inflammatory Effects : There is evidence that derivatives of fatty acid amides can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Activity Mechanism Source/Study
AntioxidantScavenging free radicalsBhusare et al., 2021
AntimicrobialDisruption of microbial cell membranesLiterature on fatty acid amides
Anti-inflammatoryModulation of cytokine releaseStudies on fatty acid derivatives
NeuroprotectiveReduction of oxidative stress in neuronal cellsRelated studies on neurodegeneration

Case Study 1: Antioxidant Potential

A study investigated the antioxidant capacity of various fatty acid derivatives, including those structurally similar to this compound. The results showed a significant reduction in DPPH radical levels, indicating strong free radical scavenging ability. The antioxidant activity was quantified using spectrophotometric methods, revealing a percentage inhibition comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of amides derived from long-chain fatty acids. The study demonstrated that these compounds exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell membrane integrity, leading to cell lysis and death .

Case Study 3: Anti-inflammatory Action

Research has shown that fatty acid amides can downregulate pro-inflammatory cytokines in vitro. In a controlled experiment using macrophage cell lines, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential role as an anti-inflammatory agent .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(18)15(10-12-16)11-13-17/h16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXGKRUSMCVZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042184
Record name N,N-Bis(2-hydroxyethyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

136-26-5
Record name Capric acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)decanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)decan-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRIC DIETHANOLAMIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Bis(2-hydroxyethyl)decanamide
N,N-Bis(2-hydroxyethyl)decanamide
N,N-Bis(2-hydroxyethyl)decanamide
N,N-Bis(2-hydroxyethyl)decanamide
N,N-Bis(2-hydroxyethyl)decanamide
N,N-Bis(2-hydroxyethyl)decanamide

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